molecular formula C12H14FN3OS B2455694 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1239763-77-9

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2455694
CAS No.: 1239763-77-9
M. Wt: 267.32
InChI Key: YRMRZLXVUUGGKJ-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclization with dehydrating agents . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRZLXVUUGGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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